LogP Reduction of 0.87–0.98 Units Compared to 2-Amino-5-chloro-N,3-dimethylbenzamide
2-Amino-5-chloro-N,N-dimethylbenzamide (56042-83-2) exhibits a LogP of 0.72 , which is 0.87 to 0.98 LogP units lower than that of its closest analog, 2-amino-5-chloro-N,3-dimethylbenzamide (890707-28-5), which has a reported LogP of 1.59 to 1.70 [1]. This difference in lipophilicity is significant and indicates that the target compound is substantially more hydrophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.72 |
| Comparator Or Baseline | 2-Amino-5-chloro-N,3-dimethylbenzamide: LogP = 1.59–1.70 |
| Quantified Difference | 0.87–0.98 LogP units lower |
| Conditions | Estimated/calculated LogP values from ACD/Labs and other sources |
Why This Matters
Lower LogP translates to higher aqueous solubility and altered membrane permeability, which can be decisive in medicinal chemistry campaigns and formulation development.
- [1] ChemTradeHub. 2-Amino-5-Chloro-N,3-Dimethylbenzamide (CAS 890707-28-5). LogP = 1.59022. URL: https://cn.chemtradehub.com/compounds/casno-890707-28-5/ View Source
